{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of an inorganic base, followed by reduction and amidation steps . The reaction conditions often involve the use of solvents like water or alcohols and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various bases and acids to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce carboxylic acids or other oxidized forms.
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Pyrrolidine Derivatives: These compounds also feature a pyrrole ring and exhibit diverse biological activities
Uniqueness
2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H13ClN2O7 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C19H13ClN2O7/c20-12-6-4-10(5-7-12)17(25)15-16(11-2-1-3-13(8-11)22(28)29)21(9-14(23)24)19(27)18(15)26/h1-8,16,25H,9H2,(H,23,24)/b17-15+ |
InChI Key |
QKEVBFARCRZKTE-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.